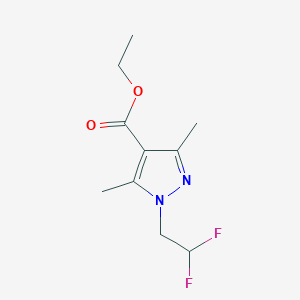
ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
描述
Ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H14F2N2O2 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C₈H₁₀F₂N₂O₂
- CAS Number : 1461708-85-9
- Molecular Weight : 194.17 g/mol
The biological activity of pyrazole derivatives, including this compound, can be attributed to their interactions with various biological targets. Pyrazoles are known to exhibit a range of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to this compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. In a study comparing various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs such as dexamethasone .
Antimicrobial Activity
Pyrazole derivatives also display antimicrobial properties. This compound's structural analogs have been tested against various bacterial strains. For example, compounds with similar structures have shown effectiveness against E. coli and S. aureus, indicating potential applications in treating bacterial infections .
Research Findings
A summary of key studies related to the biological activity of pyrazole derivatives is presented in the following table:
Case Study 1: Anti-inflammatory Effects
In a study by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard treatments .
Case Study 2: Antimicrobial Efficacy
Burguete et al. reported the synthesis of novel pyrazole compounds and evaluated their antibacterial activity against multiple strains. One compound demonstrated notable efficacy against Pseudomonas aeruginosa, suggesting the potential for development as an antibacterial agent .
属性
IUPAC Name |
ethyl 1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-4-16-10(15)9-6(2)13-14(7(9)3)5-8(11)12/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLAJRXQWGDREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)CC(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















